Superior CRAF Potency vs. Belvarafenib: Naporafenib (LXH254) Exhibits 69-Fold Greater Inhibition of CRAF Kinase
Naporafenib demonstrates an IC50 of 0.072 nM against CRAF, which is 69-fold more potent than belvarafenib's CRAF IC50 of 5 nM [1]. This significant difference in biochemical potency against CRAF, a key driver in RAS-mutant signaling, suggests that naporafenib may achieve more complete target engagement at lower concentrations.
| Evidence Dimension | CRAF kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.072 nM |
| Comparator Or Baseline | Belvarafenib (HM95573): 5 nM |
| Quantified Difference | 69-fold more potent (0.072 nM vs. 5 nM) |
| Conditions | In vitro biochemical assay |
Why This Matters
Higher CRAF potency may translate to lower required doses and potentially reduced off-target effects in RAS-mutant models where CRAF signaling is critical.
- [1] Naporafenib (LXH254) | MedChemExpress: IC50 CRAF 0.072 nM; Belvarafenib (HM95573) | MedChemExpress: IC50 CRAF 5 nM. View Source
